Spatial Differentiation from 4-Aminophenyl Analog for PROTAC Linker Applications
The target compound’s core differentiator is the ethyl spacer between its piperidine ring and the terminal aniline, creating a 'semi-flexible' geometry. This contrasts directly with the rigid, directly attached aniline ring of tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 170011-57-1). While no head-to-head quantitative potency data (e.g., DC50 or IC50 values) for degrader molecules incorporating these two specific linkers were found, related 4-aryl piperidines are explicitly marketed for their 'semi-flexible linker' properties in PROTAC development, which are essential for forming stable ternary complexes . This suggests that the ethyl linker's added reach and rotational freedom are hypothesized to be advantageous for certain target-ligase pairs, although this remains unvalidated without direct comparative TERFIC assay data.
| Evidence Dimension | Linker geometry and vector of primary amine |
|---|---|
| Target Compound Data | Primary amine attached via a C2 ethyl linker (flexible) |
| Comparator Or Baseline | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate |
| Quantified Difference | Qualitative difference in linker length and flexibility; no quantitative comparative biological data available. |
| Conditions | PROTAC ternary complex formation context (inferred from analogous 4-aryl piperidine linkers) |
Why This Matters
This matters for scientific selection when the target protein's surface topology requires a longer or more flexible connecting tether to facilitate effective ubiquitination, making the aminophenethyl variant a rational choice over the rigid aminophenyl analog despite the absence of guiding quantitative selectivity data.
